[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid
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Overview
Description
[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient handling of organolithium reagents and subsequent borylation reactions . These methods are advantageous for large-scale production due to their high throughput and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of [2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. In biological systems, the boronic acid group can interact with the active sites of enzymes, inhibiting their activity by forming a stable complex . This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
[2-(2,2-Dimethylpropanoylamino)-3-pyridinyl]boronic acid: Similar in structure but with a pyridine ring instead of a methoxyphenyl group.
Uniqueness
[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the methoxy group can influence the electronic properties of the compound, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C12H18BNO4 |
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Molecular Weight |
251.09 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropanoylamino)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)11(15)14-10-8(13(16)17)6-5-7-9(10)18-4/h5-7,16-17H,1-4H3,(H,14,15) |
InChI Key |
YZAZGYSVZNGIMD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)NC(=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
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